4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)-
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Overview
Description
4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- involves multiple steps, starting with the preparation of the pyrimidinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 2-((2,2-dimethoxyethyl)thio) group is typically done via a nucleophilic substitution reaction, where a suitable thiol reacts with a dimethoxyethyl halide. The 5-(1-methylethyl) and 6-(phenylmethyl) groups are introduced through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form corresponding alcohols.
Substitution: The dimethoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinone derivatives with different substituents. Examples include:
Uniqueness
What sets 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
199852-00-1 |
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Molecular Formula |
C18H24N2O3S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-benzyl-2-(2,2-dimethoxyethylsulfanyl)-5-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H24N2O3S/c1-12(2)16-14(10-13-8-6-5-7-9-13)19-18(20-17(16)21)24-11-15(22-3)23-4/h5-9,12,15H,10-11H2,1-4H3,(H,19,20,21) |
InChI Key |
SFXBPNCOPYPCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(NC1=O)SCC(OC)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
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